6-Amino-5-cyano-1,3-dimethyluracil CAS number and properties
6-Amino-5-cyano-1,3-dimethyluracil CAS number and properties
CAS Number: 6642-31-5
This technical guide provides a comprehensive overview of 6-Amino-1,3-dimethyluracil, a key building block in synthetic organic and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications.
Chemical and Physical Properties
6-Amino-1,3-dimethyluracil is a stable, off-white to light yellow crystalline powder.[1][2] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Source(s) |
| CAS Number | 6642-31-5 | [2][3][4][5] |
| Molecular Formula | C₆H₉N₃O₂ | [1][4][5] |
| Molecular Weight | 155.15 g/mol | [1][4][6] |
| Melting Point | 295 °C (decomposes) | [1][3] |
| Appearance | Off-white to light yellow powder/crystal | [1][2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [7] |
| IUPAC Name | 6-amino-1,3-dimethylpyrimidine-2,4-dione | [4][6] |
| InChI Key | VFGRNTYELNYSKJ-UHFFFAOYSA-N | [5] |
Synthesis of 6-Amino-1,3-dimethyluracil: Experimental Protocols
Several synthetic routes for the preparation of 6-Amino-1,3-dimethyluracil have been reported. Below are detailed experimental protocols for two common methods.
Method 1: Condensation of Cyanoacetic Acid and 1,3-Dimethylurea
This widely-used method involves the condensation of cyanoacetic acid with 1,3-dimethylurea in the presence of a condensing agent like acetic anhydride, followed by cyclization under alkaline conditions.[8]
Experimental Protocol:
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Dehydration of Cyanoacetic Acid: 70% cyanoacetic acid is subjected to vacuum distillation to remove water.
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Condensation:
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The dehydrated cyanoacetic acid is added to a reaction vessel and cooled to 6-8 °C.
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A condensing agent and acetic anhydride are added to the vessel with stirring.
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1,3-Dimethylurea is then added, and the reaction proceeds in stages with gradual heating to 15-18 °C and then to 28-30 °C.
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The resulting mixture is filtered. The filtrate undergoes a second vacuum distillation.
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Deionized water is added, and a third vacuum distillation is performed to yield 1,3-dimethylcyanoacetylurea.
-
-
Cyclization:
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The 1,3-dimethylcyanoacetylurea is heated to 40-45 °C with stirring.
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32% liquid alkali is added dropwise until the pH reaches 9-9.5.
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The reaction mixture is stirred for 10-12 minutes at 40-45 °C, then heated to 90-95 °C and stirred for an additional 18-20 minutes.
-
The resulting product is isolated by centrifugation and drying.[9]
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Method 2: Reaction with Sodium Amide
This protocol utilizes a strong base, sodium amide, to facilitate the reaction between ethyl cyanoacetate and 1,3-dimethylurea.[10]
Experimental Protocol:
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20 g of sodium amide and 20 g of dry 1,3-dimethylurea are thoroughly mixed in 20 g of xylene.
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With efficient stirring and cooling, 20 g of ethyl cyanoacetate is added.
-
After the initial exothermic reaction subsides, the mixture is heated at 100-120 °C for several hours.
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After cooling, the product is carefully treated with water.
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The xylene layer is removed, and the aqueous solution is acidified to precipitate the 6-Amino-1,3-dimethyluracil.
Biological and Chemical Reactivity
6-Amino-1,3-dimethyluracil serves as a versatile precursor for the synthesis of a wide array of heterocyclic compounds with significant biological activities. Its enamine moiety makes it particularly reactive towards electrophiles.
Synthesis of Fused Pyrimidines
A primary application of 6-Amino-1,3-dimethyluracil is in the synthesis of fused pyrimidine systems, such as pyrido[2,3-d]pyrimidines, which are of great interest in medicinal chemistry.[3] These reactions often involve condensation with various carbonyl compounds or their derivatives. For instance, it can be used in Gould-Jacobs reactions and Vilsmeier formylations to generate precursors for potential cardiotonic agents.[7]
Multi-Component Reactions
The compound is an excellent substrate for multi-component reactions, enabling the efficient, one-pot synthesis of complex molecules. It has been utilized in three- and four-component reactions to produce pyrimido[4,5-b]quinolines and other novel pyrimidinedione derivatives.[7]
Potential Therapeutic Applications of Derivatives
Derivatives of 6-Amino-1,3-dimethyluracil have been investigated for a range of therapeutic activities:
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Antitumor Activity: It is a key reagent in the synthesis of novel pyrimidine and caffeine derivatives that exhibit potential antitumor properties.[3]
-
Antibacterial Activity: Synthesized pyrazolo-pyrimido[4,5-d]pyrimidines derived from this compound have shown promising antibacterial activity.[7]
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Anti-inflammatory and Apoptotic Activity: The compound itself has demonstrated anti-inflammatory activity and may induce apoptosis by inhibiting protein synthesis.[11]
-
Cardiotonic Agents: It is a starting material for 5-amino-pyrido[2,3-d]pyrimidine derivatives that have been evaluated for positive inotropic activity on heart muscle.[7]
Conclusion
6-Amino-1,3-dimethyluracil is a compound of significant interest to the scientific community, particularly in the fields of medicinal and synthetic chemistry. Its versatile reactivity allows for the creation of a diverse library of heterocyclic compounds with a broad spectrum of potential biological activities. The synthetic protocols outlined in this guide are well-established, providing a solid foundation for researchers to produce this valuable intermediate for their own investigations into novel therapeutics and functional materials.
References
- 1. High-Quality 6-Amino-1,3-Dimethyluracil & 4-Aminouracil Manufacturer [hbgxchemical.com]
- 2. 6-Amino-1,3-dimethyluracil 6642-31-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. 6-Amino-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | 6642-31-5 [chemicalbook.com]
- 4. 6-Amino-1,3-dimethyluracil | C6H9N3O2 | CID 81152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-Amino-1,3-dimethyluracil [webbook.nist.gov]
- 6. 6-Amino-1,3-dimethyluracil, 98% | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. 6-Amino-1,3-dimethyluracil | CAS:6642-31-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. Preparation method of 6-amino-1,3-dimethyluracil - Eureka | Patsnap [eureka.patsnap.com]
- 9. CN115260106A - Preparation method of 6-amino-1, 3-dimethyl uracil - Google Patents [patents.google.com]
- 10. prepchem.com [prepchem.com]
- 11. 6-Amino-1,3-dimethyluracil | 6642-31-5 | FA09306 [biosynth.com]
